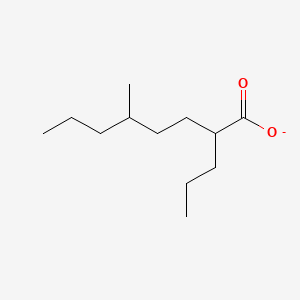

5-Methyl-2-propyloctanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H23O2- |

|---|---|

Molecular Weight |

199.31 g/mol |

IUPAC Name |

5-methyl-2-propyloctanoate |

InChI |

InChI=1S/C12H24O2/c1-4-6-10(3)8-9-11(7-5-2)12(13)14/h10-11H,4-9H2,1-3H3,(H,13,14)/p-1 |

InChI Key |

YANAHOHOEGUVSH-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(C)CCC(CCC)C(=O)[O-] |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Isopropyl 5 Methyloctanoate

Systematic Nomenclature and Positional Isomeric Considerations

The systematic IUPAC name for the compound is 2-propyl 5-methyloctanoate . This name is derived from its structure as an ester. The "octanoate" portion indicates an eight-carbon chain as the parent carboxylic acid. A "methyl" group is located at the fifth carbon position of this chain, and a "propyl" group forms the ester linkage at the second carbon of the main chain.

Positional isomers are molecules that share the same molecular formula but differ in the position of their functional groups or substituents on the carbon skeleton. science-revision.co.uklibretexts.orgchemguide.co.ukyoutube.comdocbrown.info For 5-Methyl-2-propyloctanoate, several positional isomers exist by altering the location of the methyl and propyl groups.

Table 1: Examples of Positional Isomers of this compound

| Isomer Name | Description |

| 3-Methyl-2-propyloctanoate | The methyl group is shifted to the C-3 position of the octanoate (B1194180) chain. |

| 4-Methyl-2-propyloctanoate | The methyl group is shifted to the C-4 position of the octanoate chain. |

| 5-Methyl-3-propyloctanoate | The propyl group is shifted to the C-3 position of the octanoate chain. |

| 5-Methyl-4-propyloctanoate | The propyl group is shifted to the C-4 position of the octanoate chain. |

Chirality and Enantiomeric Forms of this compound

Chirality is a geometric property of some molecules that makes them non-superimposable on their mirror images. aocs.org this compound possesses two chiral centers: the carbon atom at the 2-position and the carbon atom at the 5-position of the octanoate chain. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n stereoisomers. libguides.com

R- and S-Enantiomers and Diastereomeric Implications

With two chiral centers, this compound can exist as four distinct stereoisomers. These stereoisomers arise from the different spatial arrangements (R or S configuration) at each chiral center. libguides.com

The four stereoisomers are:

(2R, 5R)-5-Methyl-2-propyloctanoate

(2S, 5S)-5-Methyl-2-propyloctanoate

(2R, 5S)-5-Methyl-2-propyloctanoate

(2S, 5R)-5-Methyl-2-propyloctanoate

The (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers, as are the (2R, 5S) and (2S, 5R) isomers. The relationship between any other pairing (e.g., (2R, 5R) and (2R, 5S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libguides.com

Advanced Spectroscopic Techniques for Structural Confirmation and Stereochemical Assignment

The precise structure and stereochemistry of this compound are confirmed using a combination of advanced spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl Branching Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. aocs.org For this compound, both ¹H and ¹³C NMR would provide definitive evidence for the locations of the methyl and propyl groups.

In the ¹H NMR spectrum, the methyl group at the C-5 position would appear as a doublet, due to coupling with the adjacent methine proton. The protons of the propyl group at the C-2 position would exhibit characteristic splitting patterns, distinguishing it from other alkyl esters. aocs.orgukm.my The methine proton at C-2 would appear as a multiplet due to coupling with the adjacent methylene (B1212753) groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~174 |

| CH (at C-2) | ~4.9-5.1 (multiplet) | ~70-72 |

| CH₂ (propyl, adjacent to O) | ~1.6-1.7 (multiplet) | ~22-24 |

| CH₃ (propyl) | ~0.9 (triplet) | ~10-11 |

| CH (at C-5) | ~1.5 (multiplet) | ~38-40 |

| CH₃ (at C-5) | ~0.85 (doublet) | ~19-21 |

| Other CH₂ in octanoate chain | ~1.2-1.6 (multiplets) | ~23-35 |

| Terminal CH₃ (octanoate) | ~0.88 (triplet) | ~14 |

Advanced Mass Spectrometry (MS) Fragmentation Patterns for Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. udel.edu In electron ionization (EI) mode, this compound would undergo characteristic fragmentation.

Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. tutorchase.comuou.ac.injove.comlibretexts.org Alpha-cleavage would involve the breaking of bonds adjacent to the carbonyl group, leading to the loss of the propyl group or the alkoxy group. The McLafferty rearrangement, if sterically possible, would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. The fragmentation pattern can help confirm the positions of the methyl and propyl substituents. tutorchase.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 157 | [M - C₃H₇]⁺ | Loss of the propyl group from the ester. |

| 143 | [M - OC₃H₇]⁺ | Loss of the propoxy group. |

| 115 | [CH₃(CH₂)₂CH(CH₃)CH₂CO]⁺ | Cleavage at the ester oxygen. |

| 88 | [C₃H₇OC(OH)=CH₂]⁺ | McLafferty rearrangement. |

| 71 | [C₅H₁₁]⁺ | Fragmentation of the alkyl chain. |

| 43 | [C₃H₇]⁺ | Propyl cation. |

Chiral Chromatography Coupled with Mass Spectrometry (GC-MS/MS) for Enantiomeric Excess Determination

To separate and quantify the different enantiomers and diastereomers of this compound, chiral gas chromatography (GC) is the method of choice. tandfonline.comnih.govacs.org By using a chiral stationary phase in the GC column, the different stereoisomers will interact with the column differently, leading to their separation. tandfonline.comtandfonline.com

Coupling the chiral GC to a tandem mass spectrometer (MS/MS) allows for highly sensitive and selective detection of each separated stereoisomer. mdpi.comresearchgate.net This technique, often referred to as enantioselective GC-MS/MS, can determine the enantiomeric excess (e.e.) or diastereomeric ratio within a mixture, which is crucial in stereoselective synthesis or analysis of natural products.

Synthetic Pathways and Methodologies for Isopropyl 5 Methyloctanoate

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for the production of isopropyl 5-methyloctanoate. These strategies range from classical esterification to advanced stereoselective techniques.

Esterification Reactions: Optimization of Reaction Conditions and Catalysts

The most direct method for synthesizing isopropyl 5-methyloctanoate is the Fischer esterification, which involves reacting 5-methyloctanoic acid with isopropanol (B130326) in the presence of an acid catalyst. masterorganicchemistry.combyjus.com The reaction is an equilibrium process, and optimization focuses on maximizing the yield by carefully selecting catalysts and adjusting reaction conditions. masterorganicchemistry.com

A range of catalysts can be employed for this transformation. Homogeneous catalysts like sulfuric acid (H₂SO₄) and tosic acid (TsOH) are effective but can pose challenges in product purification. masterorganicchemistry.com Heterogeneous catalysts are often preferred for their ease of separation and reusability. These include sulfonic acid-functionalized silicas, zeolites, and simple metal salts. bibliotekanauki.plgoogle.comnih.gov For instance, studies on the esterification of other fatty acids have shown that zinc salts like ZnO are effective, recyclable catalysts for solvent-free reactions. nih.gov Zeolites with large pores can also effectively catalyze the esterification of fatty acids and their esters. researchgate.netuni-oldenburg.de

Optimization of reaction conditions typically involves using an excess of the alcohol (isopropanol) to shift the equilibrium towards the product, along with elevated temperatures to increase the reaction rate. masterorganicchemistry.com The removal of water, a byproduct of the reaction, is also a critical factor in achieving high conversion.

| Catalyst Type | Example | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Excess alcohol, heat | Low cost, high activity | masterorganicchemistry.com |

| Heterogeneous Sulfonic Acid | Sulfonic acid on amorphous silica | 140-160°C | Reusable, good thermal stability | bibliotekanauki.pl |

| Zeolites | HY Zeolites, Ferrierite | 150-350°C | Shape-selective, high thermal stability, reusable | google.comresearchgate.net |

| Metal Salts | Zinc Oxide (ZnO) | Solvent-free, 1:1.2 acid/alcohol ratio | Recyclable, effective under mild conditions | nih.gov |

Stereoselective Synthesis of Enantiopure Isopropyl 5-Methyloctanoate

Since the methyl group at the C5 position of 5-methyloctanoic acid creates a chiral center, the synthesis of enantiomerically pure (R)- or (S)-isopropyl 5-methyloctanoate is of significant interest. Direct asymmetric esterification is challenging; therefore, strategies typically rely on the synthesis or resolution of the enantiopure 5-methyloctanoic acid precursor, which is subsequently esterified.

Enzymatic kinetic resolution is a powerful tool for obtaining enantiopure branched-chain fatty acids. wur.nl Research on related compounds, such as (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid, demonstrates the use of lipases for highly selective resolution of intermediates. acs.org For example, Amano Lipase (B570770) PS-SD has been used for the diastereoselective hydrolysis of a cyanoester intermediate, establishing a key stereocenter with high selectivity. acs.org Similarly, amine transaminases have been engineered to catalyze the stereoselective amination of β-ketoesters, which are precursors to chiral acids. nih.govresearchgate.net The synthesis of enantiopure (S)-4-methylhexanoic acid has been achieved by the oxidation of the corresponding optically pure alcohol, a strategy applicable to 5-methyloctanoic acid. tandfonline.com

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines chemical steps with biocatalytic transformations, leveraging the high selectivity of enzymes. researchgate.net Lipases are particularly versatile biocatalysts for these strategies due to their ability to function in organic solvents and their high enantio- and regioselectivity. researchgate.netacs.org

For isopropyl 5-methyloctanoate, a chemoenzymatic route would typically involve the lipase-catalyzed kinetic resolution of racemic 5-methyloctanoic acid or one of its simple esters. In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer faster than the other, allowing for the separation of the slow-reacting enantiomer and the product. mdpi.comutupub.fi Lipases such as Candida antarctica lipase B (CAL-B), Burkholderia cepacia lipase (PSL), and Rhizomucor miehei lipase have proven effective in resolving various chiral acids and alcohols. wur.nlmdpi.comnih.gov The choice of enzyme, acyl donor (for esterification), and solvent are critical for achieving high enantiomeric excess (ee) and yield. utupub.fi

| Lipase Source | Common Name/Form | Application | Reference |

|---|---|---|---|

| Candida antarctica | Lipase B (CAL-B, Novozym 435) | Regioselective acylation, kinetic resolution of esters | mdpi.comnih.gov |

| Burkholderia cepacia (formerly Pseudomonas cepacia) | Lipase PS | Kinetic resolution of esters (hydrolysis) | mdpi.com |

| Candida rugosa | CRL | Synthesis of flavor esters, resolution of intermediates | nih.gov |

| Rhizomucor miehei | Lipozyme RM IM | Transesterification, resolution of branched-chain fatty acids | wur.nlnih.gov |

| Thermomyces lanuginosus | Lecitase Ultra™ | Synthesis of flavor esters (e.g., methyl butanoate) | nih.gov |

Precursor Identification and Derivatization Techniques

The primary chemical precursors for the synthesis of isopropyl 5-methyloctanoate are 5-methyloctanoic acid and isopropanol. nih.govdrpress.org The synthesis of the parent acid, 5-methyloctanoic acid, can be achieved through various organic chemistry routes, including the skeletal isomerization of linear unsaturated fatty acids using zeolite catalysts. uni-oldenburg.de

For analytical purposes, such as tracking reaction progress or verifying product purity via gas chromatography-mass spectrometry (GC-MS), both the precursor acid and the final ester product often require derivatization. This process converts the polar carboxylic acid into a more volatile derivative. Common techniques include:

Esterification to methyl esters (FAMEs): Using reagents like methanol (B129727) with an acid catalyst (e.g., H₂SO₄ or HCl) or boron trifluoride-methanol. nih.gov

Silylation: Reacting the acid with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. remedypublications.com

Benzylation: Using benzyl (B1604629) chloroformate (BCF) in an emulsified system to create benzyl esters, which offers high sensitivity. bevital.no

These derivatization methods are crucial for the accurate identification and quantification of the fatty acid precursor and its ester products during process development. nih.gov

Biosynthetic Pathways and Enzymatic Synthesis

While a dedicated natural biosynthetic pathway for isopropyl 5-methyloctanoate has not been characterized, a putative route can be proposed based on known pathways for branched-chain fatty acid (BCFA) and ester biosynthesis.

Elucidation of Putative Biosynthetic Routes

The biosynthesis of isopropyl 5-methyloctanoate would require two key components: the formation of 5-methyloctanoic acid and its subsequent enzymatic esterification with isopropanol.

The biosynthesis of BCFAs in microorganisms typically starts with primers derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. frontiersin.orgfrontiersin.org These amino acids are converted into their corresponding branched-chain acyl-CoA primers by the branched-chain α-keto acid dehydrogenase (BCKD) complex. oup.comtum.de These primers then enter the fatty acid synthase (FAS) pathway for elongation. The synthesis of 5-methyloctanoic acid, which has a mid-chain branch, is less common than iso- and anteiso- BCFAs. frontiersin.org Its formation could arise from the use of an unconventional primer by the FAS system or from the promiscuous activity of acetyl-CoA carboxylase (ACC), which can produce methylmalonyl-CoA that gets incorporated by FASN to introduce a methyl branch. nih.gov

Once 5-methyloctanoic acid is formed and activated (e.g., as 5-methyloctanoyl-CoA), it could be esterified with isopropanol by a promiscuous lipase or esterase. Many microorganisms produce lipases that catalyze the synthesis of flavor esters, demonstrating the biological potential for such a reaction. acs.orgnih.govscispace.com Therefore, a putative biosynthetic pathway would involve the generation of the branched-chain acid via modified fatty acid synthesis, followed by a lipase-mediated esterification.

Enzymatic Esterification and Biocatalysis for Branched Esters

The synthesis of branched-chain esters, such as isopropyl 5-methyloctanoate, through enzymatic routes represents a green and highly specific alternative to conventional chemical methods. mdpi.comnih.gov Biocatalysis, particularly using enzymes like lipases, offers significant advantages including mild reaction conditions, which saves energy and prevents the degradation of thermally sensitive compounds, and high selectivity (chemo-, regio-, and enantioselectivity), which minimizes the formation of by-products and simplifies purification processes. mdpi.comresearchgate.net These enzymatic processes can yield high-quality products that can be labeled as "natural" or "green," adding significant market value. mdpi.com

Lipases are the most prominent enzymes used for ester production, catalyzing esterification and transesterification reactions in non-aqueous or micro-aqueous systems. researchgate.netmdpi.com The synthesis of branched esters can be more complex than that of their straight-chain counterparts due to steric hindrance near the enzyme's active site, especially when the branching is on the carboxylic acid moiety. nih.gov Despite this, studies have demonstrated the successful synthesis of complex branched esters. For instance, the immobilized lipase Novozym® 435 (lipase B from Candida antarctica) has been effectively used to catalyze the synthesis of 2-ethylhexyl 2-methylhexanoate from two branched substrates, 2-methylhexanoic acid and 2-ethylhexanol, in a solvent-free system. nih.gov This demonstrates the feasibility of using biocatalysts for esters with branching on both the acid and alcohol components.

The efficiency of enzymatic esterification is influenced by several factors, including temperature, substrate molar ratio, water content, and the choice of solvent (or lack thereof). nih.govmdpi.com Water is produced during esterification, and its removal can shift the reaction equilibrium towards product formation, thereby increasing the conversion yield. mdpi.com However, a minimal amount of water is essential for maintaining the enzyme's catalytic activity. mdpi.com Solvent-free systems are often preferred as they align with green chemistry principles, reduce costs, and simplify downstream processing. nih.gov Research has shown that high conversions (up to 99%) for branched esters can be achieved by optimizing these parameters, such as using a slight molar excess of the alcohol and carefully controlling the reaction temperature. nih.gov

| Biocatalyst | Ester Synthesized | Key Findings | Reference |

|---|---|---|---|

| Novozym® 435 (Immobilized Candida antarctica lipase B) | 2-Ethylhexyl 2-methylhexanoate | Successfully synthesized a branched ester from a branched acid and branched alcohol in a solvent-free system. Achieved 99% conversion by optimizing temperature and substrate ratio. | nih.gov |

| Lipozyme 435 | Branched-chain fatty acid (BCFA)-enriched triacylglycerols | Screened as the best lipase for the esterification of glycerol (B35011) and BCFA based on molecular docking and experimental results. | researchgate.net |

| Immobilized Lipases (general) | Short-chain esters | Proposed as a greener alternative to chemical synthesis, though challenges like cost and enzyme inhibition by short-chain substrates exist. | mdpi.com |

| Yarrowia lipolytica lipases | Fatty acid ethyl esters (FAEE) | Fermented solid material containing the lipase showed high conversion (81%) in ethyl oleate (B1233923) synthesis and potential for biodiesel production. | bohrium.com |

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers a powerful platform for the overproduction of valuable chemicals like branched esters in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. nih.govmdpi.com The core strategy is to rationally modify the organism's metabolic network to channel carbon flux from central metabolism towards the desired product. mdpi.com This involves the overexpression of key biosynthetic enzymes and the elimination of competing pathways. frontiersin.orgchalmers.se

For enhanced production of an ester like isopropyl 5-methyloctanoate, several key metabolic modules must be optimized:

Precursor Supply (Alcohol): The host organism must be engineered to produce the required alcohol, in this case, 2-propanol. This can be achieved by introducing a heterologous pathway, for example, from acetyl-CoA to acetone (B3395972) and then to 2-propanol via a secondary alcohol dehydrogenase.

Esterification: The final and critical step is the condensation of the branched-chain acyl-CoA with the alcohol. This is catalyzed by an alcohol acyltransferase (AAT) or a wax ester synthase (WS). mdpi.comfrontiersin.org Heterologous expression of a suitable WS/AAT gene with high activity towards branched substrates is a common and effective strategy. chalmers.seresearchgate.net For example, a wax ester synthase from Marinobacter hydrocarbonoclasticus has been successfully used in yeast to produce fatty acid ethyl esters (FAEEs). chalmers.se

Elimination of Competing Pathways: To maximize the availability of the fatty acid precursor, competing metabolic pathways that consume fatty acids are often deleted. A primary target is β-oxidation, the pathway for fatty acid degradation. chalmers.se Another common strategy, particularly in yeast, is to knock out genes responsible for storing fatty acids as triacylglycerols (TAGs) and steryl esters (SEs), which are non-essential under certain conditions. chalmers.se Deleting these storage pathways has been shown to increase the intracellular pool of free fatty acids available for conversion into other products. chalmers.se

| Strategy | Target/Enzyme | Host Organism | Objective & Outcome | Reference |

|---|---|---|---|---|

| Overexpression of Biosynthetic Genes | Wax Ester Synthase (WS), Thioesterase (TesB), fabHDG operon | E. coli | Increase fatty acid and ester synthesis. Overexpression of fabHDG operon led to a 40-fold increase in FAEE production. | mdpi.com |

| Elimination of Competing Pathways | DGA1, LRO1, ARE1, ARE2 (Storage Lipid Synthesis) | S. cerevisiae | Prevent sequestration of fatty acids into storage lipids, increasing free fatty acid pool. Resulted in a 3-fold increase in FAEE production. | chalmers.se |

| Enhancing Precursor Supply | Acetyl-CoA Carboxylase (ACC1), Fatty Acid Synthase (FAS1, FAS2) | S. cerevisiae | Increase the supply of malonyl-CoA, a key building block for fatty acids. Led to higher fatty acid titers. | mdpi.com |

| Heterologous Pathway Expression | Alcohol Acetyltransferase (AAT) from various species | S. cerevisiae | Introduce efficient ester-forming enzymes to convert ethanol (B145695) and acetyl-CoA to ethyl acetate. | researchgate.net |

| Pathway Balancing | Modified Clostridium CoA-dependent butanol pathway and an AAT | E. coli | Optimize redox balance and enzyme expression to efficiently convert glucose to butyl acetate, achieving 22.8 g/L. | researchgate.net |

Natural Occurrence and Ecological Significance of Isopropyl 5 Methyloctanoate

Distribution in Biological Systems

Searches were conducted to identify the presence of isopropyl 5-methyloctanoate in various organisms.

Occurrence in Plant Volatiles and Metabolomes

No studies were found that identify isopropyl 5-methyloctanoate as a volatile compound or metabolite in any plant species. While plant volatile databases are extensive, this specific ester is not listed among the reported compounds. psu.edunih.gov

Identification in Microbial Fermentation Products (e.g., Yeasts, Bacteria)

An investigation into the metabolic products of microbial fermentation, including those from yeasts and bacteria, did not find any mention of isopropyl 5-methyloctanoate. While related esters such as hexyl 5-methyloctanoate and methyl 5-methyloctanoate have been noted in some fermentation and synthesis contexts, data for the isopropyl ester is absent. google.combeilstein-journals.org

Presence in Insect Secretions and Chemical Cues

There is no scientific literature that reports the presence of isopropyl 5-methyloctanoate in the secretions of insects or as a component of their chemical communication systems. Research on insect pheromones has identified numerous branched-chain esters, such as ethyl 4-methyloctanoate in the rhinoceros beetle, but not isopropyl 5-methyloctanoate. researchgate.netnih.gov

Role in Chemical Ecology and Interspecific Communication

This subsection was intended to explore the function of the compound in mediating interactions between different species.

Pheromonal Activity (e.g., Insect Sex Pheromones, Aggregation Pheromones)

No evidence was found to suggest that isopropyl 5-methyloctanoate acts as a pheromone for any insect species. Studies on chemically similar compounds, like isopropyl octanoate (B1194180) (which lacks the methyl group on the acid chain), have shown pheromonal activity in some insects, but this cannot be extrapolated to the target compound.

Kairomonal and Allomonal Functions in Ecological Interactions

There is no available data to support any role for isopropyl 5-methyloctanoate as a kairomone (a chemical that benefits the receiver but not the emitter) or an allomone (a chemical that benefits the emitter but not the receiver) in any ecological context.

Based on a comprehensive search of available academic and scientific literature, there is no information regarding the natural occurrence, ecological significance, or contribution to aroma profiles in natural food systems for the compound "5-Methyl-2-propyloctanoate" or the alternatively mentioned "isopropyl 5-methyloctanoate."

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables as the foundational scientific data does not appear to exist in publicly accessible research.

Structure Activity Relationship Sar Studies of Isopropyl 5 Methyloctanoate and Its Analogs

Impact of Alkyl Chain Length and Methyl Branching Position on Biological Activities

The biological functions of fatty acid esters are significantly influenced by the length of the alkyl chain and the specific location of methyl branches. These structural features can dictate the molecule's physical properties, such as its shape and solubility, which in turn affect how it interacts with biological systems.

Research into branched-chain fatty acids (BCFAs) has revealed that these compounds possess a range of beneficial biological activities, including anti-inflammatory and anti-cancer properties. acs.org For instance, studies on the antitumoral activity of BCFAs in human breast cancer cells demonstrated a clear relationship between alkyl chain length and cytotoxic effects. The highest activity was observed with a 16-carbon iso-BCFA, and this activity diminished as the chain length was either increased or decreased from this optimal length. jst.go.jp This suggests that for a given biological target, there is an optimal chain length for maximal efficacy.

The position of the methyl branch is also a critical determinant of biological activity. A study on branched fatty acid esters of hydroxy fatty acids (FAHFAs) found that isomers with methyl branches located further from the carboxylate head group were more effective at potentiating glucose-stimulated insulin (B600854) secretion. nih.govnih.gov In contrast, isomers with branching closer to the carboxylate group tended to exhibit stronger anti-inflammatory effects. nih.govnih.gov This demonstrates that the specific placement of a methyl group along the fatty acid backbone can lead to differentiated biological outcomes, likely due to distinct binding interactions with various protein targets.

In the context of 5-methyl-2-propyloctanoate, the octanoate (B1194180) chain (an eight-carbon acyl group) and the methyl group at the 5th position would confer specific properties. Based on general principles, altering the chain length from octanoate to, for example, decanoate (B1226879) (a ten-carbon chain) or hexanoate (B1226103) (a six-carbon chain) would be expected to modulate its biological activity. Similarly, shifting the methyl group from the 5th position to other locations on the octanoate backbone would likely result in analogs with different biological profiles.

| Feature | Impact on Biological Activity | Example |

| Alkyl Chain Length | An optimal chain length often exists for maximal biological efficacy. Deviations from this length, either shorter or longer, can lead to decreased activity. | The highest antitumoral activity in a series of iso-BCFAs was observed with a 16-carbon chain. jst.go.jp |

| Methyl Branching Position | The location of the methyl branch can differentiate biological effects, such as influencing whether a compound is more pro-insulin secretion or more anti-inflammatory. | FAHFA isomers with branching further from the carboxylate head are more likely to enhance insulin secretion, while those with lower branching are more likely to be anti-inflammatory. nih.govnih.gov |

Stereochemical Effects on Biological Response and Receptor Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in determining the biological response and receptor binding affinity of chiral compounds. Since many biological targets, such as enzymes and receptors, are themselves chiral, they can exhibit a high degree of stereoselectivity when interacting with chiral ligands.

For a molecule like this compound, which contains a chiral center at the 5th carbon of the octanoate chain (and potentially another at the 2nd carbon of the propyl group if it were, for example, a sec-butyl group), its different stereoisomers (enantiomers and diastereomers) would be expected to have distinct biological activities. The "three-point contact model" is a classic concept illustrating that a specific enantiomer may have three points of interaction with its receptor, leading to a snug fit and a biological response, while its mirror image may only have two points of contact, resulting in weaker binding and reduced or no activity. unibo.itresearchgate.net

This principle is well-documented across various classes of molecules. For example, the different enantiomers of the chiral compound carvone (B1668592) are perceived as entirely different smells (spearmint vs. caraway) because they interact differently with olfactory receptors in the nose. chiralpedia.com In a more therapeutic context, a study on FAHFA isomers showed that S-9-PAHSA potentiated glucose-stimulated insulin secretion and glucose uptake, whereas its R-enantiomer, R-9-PAHSA, did not, although both isomers displayed anti-inflammatory effects. nih.govnih.gov This highlights that different biological activities of the same molecule can have different stereochemical requirements.

While some studies on fatty acid binding protein (FABP) inhibitors have shown little difference in the activity between enantiomers for certain targets, recognizable differences were observed for others, indicating that stereoselectivity is target-dependent. nih.gov The specific orientation of functional groups on a chiral molecule can lead to more favorable interactions with a binding site, enhancing potency and efficacy. Therefore, the R and S enantiomers of this compound would likely exhibit different biological profiles, with one potentially being significantly more active or having a different type of activity than the other.

| Stereochemical Aspect | Influence on Biological Response | Example |

| Enantioselectivity | Enantiomers of a chiral drug can have different potencies, efficacies, or even different types of biological activity due to stereospecific interactions with chiral biological targets like receptors and enzymes. | S-9-PAHSA enhances glucose uptake, but its R-enantiomer does not. nih.govnih.gov |

| Receptor Binding | The specific 3D arrangement of atoms in a stereoisomer determines its ability to fit into and interact with a receptor's binding pocket. | The "three-point contact model" explains how one enantiomer can bind effectively to a receptor while its mirror image cannot, leading to a difference in biological response. unibo.itresearchgate.net |

| Target-Dependent Stereoselectivity | The degree of stereoselectivity can vary between different biological targets. | Enantiomers of a FABP inhibitor showed similar activity for FABP5 but different activity for FABP7. nih.gov |

Modifications of the Ester Moiety (e.g., Propyl vs. Other Alcohols) and Acyl Chain (e.g., Octanoate vs. Other Fatty Acids)

The structure of an ester is composed of an alcohol-derived part (the ester moiety) and a carboxylic acid-derived part (the acyl chain). Modifications to either of these components can have a profound impact on the compound's physicochemical properties and its biological activity.

Modifications of the Ester Moiety: Altering the alcohol portion of the ester, for instance, by replacing the propyl group in this compound with other alkyl groups (e.g., methyl, ethyl, butyl), can affect properties such as volatility, solubility, and the rate of metabolic hydrolysis. For example, studies on various aliphatic esters have shown that these properties are closely linked to their function, such as their use as flavorings in the food industry. mdpi.com The size and branching of the alcohol moiety can also influence how the molecule fits into a binding pocket. For instance, replacing a propyl group with a bulkier tert-butyl group could hinder binding to a receptor that has a narrow binding site.

Modifications of the Acyl Chain: The acyl chain is often a primary determinant of the molecule's interaction with biological targets, particularly for compounds that mimic endogenous fatty acids. As discussed previously, the length and branching of the acyl chain are critical. Changing the octanoate chain in this compound to a different fatty acid would create a new series of analogs with potentially different activities. For example, research on FAHFAs involves various combinations of fatty acids and hydroxy fatty acids, each resulting in a family of isomers with distinct biological profiles. nih.gov The degree of unsaturation in the acyl chain is another important factor; introducing double bonds can alter the molecule's conformation and its susceptibility to oxidation and enzymatic hydrolysis. nih.gov

In essence, the ester and acyl groups provide a modular scaffold that can be systematically modified to probe the SAR of a compound. By creating a series of analogs with varied ester and acyl components, researchers can identify the optimal combination for a desired biological effect.

| Modification | Impact on Structure and Activity |

| Ester Moiety (Alcohol Part) | Changing the alkyl group (e.g., from propyl to methyl or butyl) can alter the molecule's size, shape, volatility, and solubility, thereby affecting its interaction with biological targets and its metabolic stability. mdpi.com |

| Acyl Chain (Fatty Acid Part) | Modifying the length, branching, or degree of unsaturation of the acyl chain directly influences the molecule's binding affinity and efficacy for specific biological targets. nih.gov |

Chemoinformatic and Computational Modeling for SAR Prediction

Chemoinformatics and computational modeling have become indispensable tools in modern drug discovery and SAR studies. These approaches use computer-based methods to analyze, predict, and optimize the biological activity of chemical compounds based on their structure.

For a compound like this compound and its analogs, these techniques can provide valuable insights even before the compounds are synthesized and tested in the lab. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net To build a QSAR model, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape (topological indices), electronic properties (partial charges), and hydrophobicity (logP). researchgate.netlew.ro

For instance, a QSAR study on aliphatic esters might reveal that their skin irritation potential is correlated with specific physicochemical properties like water solubility and certain Hansen solubility parameters. researchgate.net Another study might use topological indices to predict the boiling points of aliphatic esters, where molecular size is the dominant factor, followed by the degree of branching and polarity. lew.ro

Molecular docking is another powerful computational technique. It predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.gov This allows researchers to visualize how a molecule like this compound might fit into the binding site of a specific protein target. By comparing the docking poses and calculated binding energies of different analogs, researchers can prioritize the synthesis of compounds that are predicted to have the strongest interactions. nih.govnih.gov

These computational approaches can guide the design of new analogs by predicting which structural modifications are most likely to enhance biological activity. For example, if a docking study suggests that there is an empty hydrophobic pocket in the receptor's binding site, a medicinal chemist might design an analog with a larger alkyl group to fill that pocket and increase binding affinity. This iterative process of computational prediction followed by experimental validation is a key strategy in optimizing lead compounds.

| Computational Technique | Description | Application in SAR |

| QSAR Modeling | Develops mathematical models that correlate a compound's structural features (descriptors) with its biological activity. researchgate.net | Predicts the activity of new, unsynthesized analogs and identifies the key structural features that drive biological activity. lew.ro |

| Molecular Docking | Simulates the binding of a ligand to a protein's active site to predict its binding orientation and affinity. nih.gov | Provides insights into how analogs might interact with a target, guiding the design of new molecules with improved binding. nih.gov |

| Molecular Descriptors | Numerical values that describe the physicochemical properties of a molecule, such as its size, shape, and electronic properties. | Used as the basis for building QSAR models and comparing the properties of different analogs. researchgate.netlew.ro |

Advanced Analytical Methodologies for Research and Discovery of Isopropyl 5 Methyloctanoate

Extraction and Sample Preparation Techniques for Complex Biological and Environmental Matrices

Effective sample preparation is a critical prerequisite for the successful analysis of trace-level volatile compounds. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and present it in a form compatible with the analytical instrument.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and simple technique ideal for extracting volatile compounds like 5-methyl-2-propyloctanoate from solid, liquid, or gaseous samples. The method relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a fused-silica fiber coated with a stationary phase. After an equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The selection of the fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the target analyte. For a medium-chain fatty acid ester like this compound, a combination fiber is often optimal.

Key HS-SPME Parameters for Volatile Ester Analysis:

| Parameter | Typical Condition/Options | Purpose |

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | A tri-phase fiber that offers a broad range of selectivity for volatile and semi-volatile compounds of varying polarities. |

| Extraction Temp. | 40-60 °C | Increases the vapor pressure of the analyte, facilitating its transfer to the headspace for adsorption onto the fiber. |

| Extraction Time | 20-40 min | Allows for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber, ensuring reproducible extraction. |

| Agitation | 250-500 rpm | Speeds up the mass transfer of the analyte from the matrix into the headspace. |

| Salt Addition | Addition of NaCl or (NH₄)₂SO₄ | Increases the ionic strength of aqueous samples, reducing the solubility of the organic analyte and promoting its release into the headspace ("salting-out" effect). mdpi.com |

HS-SPME is particularly advantageous for complex biological and environmental matrices as it minimizes the extraction of non-volatile, high-molecular-weight interferences such as lipids and proteins, which can contaminate the analytical system. mdpi.com

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. scioninstruments.combiotage.com For an ester like this compound, a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) would be used to extract it from a polar matrix like water or a biological fluid. scioninstruments.com While effective, LLE can be labor-intensive, consume large volumes of organic solvents, and is prone to the formation of emulsions. biotage.comnih.gov

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE. biotage.comnih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the matrix and impurities pass through. The analyte is then eluted with a small volume of a strong organic solvent. scioninstruments.com For this compound, a reversed-phase SPE sorbent is most appropriate.

Typical SPE Parameters for Ester Extraction:

| Parameter | Description |

| Sorbent Type | Reversed-Phase (e.g., C18, C8, or polymeric sorbents like Oasis HLB) |

| Conditioning Solvent | Methanol (B129727) or Acetonitrile (B52724) |

| Equilibration Solvent | Water or buffer matching sample pH |

| Sample Loading | The aqueous sample is passed through the cartridge. |

| Wash Solvent | Water or a weak aqueous-organic mixture |

| Elution Solvent | Ethyl acetate, Hexane, or Methanol |

SPE methods can be easily automated, improve reproducibility, reduce solvent consumption, and provide cleaner extracts compared to LLE. nih.gov

Chromatographic Separation Techniques

Following extraction, chromatographic separation is required to resolve the target analyte from other co-extracted compounds. Gas chromatography is the premier technique for volatile esters.

Gas Chromatography (GC) with High-Resolution Capillary Columns

Gas chromatography is the method of choice for the analysis of volatile and thermally stable compounds like fatty acid esters. gcms.cz The separation is performed on a capillary column, a long, thin fused-silica tube with an internally coated stationary phase. The choice of stationary phase is critical for achieving the desired resolution. gcms.czrestek.com

For the analysis of fatty acid methyl esters (FAMEs), which are structurally similar to this compound, highly polar stationary phases are preferred. restek.com These phases provide excellent selectivity for separating esters based on chain length, degree of unsaturation, and branching.

Recommended GC Columns and Conditions for Fatty Acid Ester Analysis:

| Column Type | Stationary Phase | Characteristics & Applications |

| Highly Polar | 100% Biscyanopropyl polysiloxane (e.g., SP™-2560, Rt®-2560) | Provides high selectivity for geometric (cis/trans) isomers of fatty acid esters. Considered a gold standard for complex FAME separations. oup.com |

| Wax-type | Polyethylene Glycol (PEG) (e.g., FAMEWAX, DB-WAX) | A polar phase offering good general-purpose separation of FAMEs and other volatile compounds. gcms.czrestek.com |

| Ionic Liquid | Dicationic or Polycationic Ionic Liquids (e.g., SLB®-IL111) | Extremely polar phases offering unique selectivity and high thermal stability, capable of resolving complex isomeric mixtures. oup.comnih.gov |

A typical GC analysis involves injecting the sample extract into a heated inlet, where it is vaporized and transferred onto the column by a carrier gas (usually helium or hydrogen). An oven temperature program is used to ramp the column temperature, allowing compounds to elute based on their boiling points and interaction with the stationary phase. nih.govnih.gov Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on mass spectra. nih.gov

Chiral Gas Chromatography for Enantiomer Separation and Quantification

Since this compound possesses a chiral center at the C5 position of the octanoate (B1194180) chain, it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers may have different biological activities or sensory properties. Their separation requires a chiral stationary phase (CSP). researchgate.netnih.gov

Chiral GC columns are typically coated with a derivatized cyclodextrin (B1172386), which acts as a chiral selector. researchgate.net The cyclodextrin creates transient, diastereomeric complexes with the enantiomers of the analyte, leading to small differences in retention time and allowing for their separation. nih.govchromatographyonline.com

Considerations for Chiral GC Separation:

| Parameter | Detail |

| Chiral Stationary Phase | Derivatized cyclodextrins (e.g., permethylated beta-cyclodextrin) are commonly used for separating a wide range of chiral compounds, including esters. researchgate.net |

| Column Dimensions | Typically 25-30 m length, 0.25 mm internal diameter. |

| Temperature Program | Lower oven temperatures often enhance chiral resolution, so slow temperature ramps or isothermal runs at lower temperatures are common. |

| Derivatization | While the ester itself can be analyzed, derivatization of the parent carboxylic acid (5-methyloctanoic acid) to a simple methyl or ethyl ester might be performed prior to chiral analysis. |

The ability to separate and quantify individual enantiomers is crucial for studies in flavor chemistry, pheromone research, and pharmacology, where the stereochemistry of a molecule can determine its function.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Precursors or Derivatives

High-Performance Liquid Chromatography (HPLC) is generally not the primary technique for analyzing volatile esters due to their limited retention on typical reversed-phase columns and lack of a strong UV chromophore for detection. However, HPLC is highly valuable for analyzing the non-volatile precursors of this compound, such as its parent carboxylic acid (5-methyloctanoic acid), or for analyzing the ester after it has been chemically modified. cerealsgrains.org

For the analysis of fatty acids by HPLC, derivatization is almost always required to attach a UV-absorbing or fluorescent tag to the molecule. This enhances detection sensitivity significantly. cerealsgrains.orgedpsciences.org

HPLC Derivatization and Analysis Strategy:

| Step | Description |

| Derivatization Reagent | Phenacyl bromide or 2-bromo-2'-acetonaphthone (B145970) can be used to convert the precursor carboxylic acid into a phenacyl or naphthacyl ester, respectively. cerealsgrains.orgedpsciences.org These derivatives are highly UV-active. |

| Column | A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is standard for separating these derivatives. |

| Mobile Phase | A gradient elution using a mixture of acetonitrile and water or methanol and water is typically employed to resolve fatty acid derivatives of different chain lengths and polarities. edpsciences.orgresearchgate.net |

| Detection | UV detection is performed at a wavelength where the derivatizing tag has maximum absorbance (e.g., ~246-254 nm for naphthacyl or phenacyl esters). edpsciences.org |

This HPLC approach is useful for quantifying the precursor acid in a sample or in situations where GC is not available or suitable. It can also be used to purify the precursor acid before its conversion to this compound for other applications.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions, allowing for the detailed structural elucidation and quantification of chemical compounds. When coupled with a separation technique like gas chromatography, it becomes a powerful tool for analyzing volatile molecules like esters.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier method for the analysis of volatile and semi-volatile compounds. In this technique, a sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting molecular ion and its fragments produce a unique mass spectrum, which serves as a chemical "fingerprint." whitman.edu For an ester like isopropyl 5-methyloctanoate, the fragmentation pattern is predictable. Key fragmentation pathways for esters include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the characteristic McLafferty rearrangement, which can provide structural information about both the acid and alcohol portions of the molecule. whitman.educhemistrynotmystery.comjove.com For branched esters, fragmentation often occurs at the branching point, providing further structural clues. whitman.edunih.gov

Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity by performing a second stage of mass analysis. A specific fragment ion (a precursor ion) from the first mass spectrometer is selected and subjected to further fragmentation to produce product ions. This process is highly specific and is invaluable for distinguishing between isomers and quantifying target compounds in complex mixtures with high background noise. nih.gov

Table 1: Illustrative GC-MS Fragmentation Data for a Branched-Chain Ester

This table is a hypothetical representation based on common fragmentation patterns of branched esters.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Fragmentation Pathway |

| 186 | [M]+ (Molecular Ion) | Intact ionized molecule |

| 143 | [M-C3H7]+ | Loss of the isopropyl group |

| 129 | [M-C4H9O]+ | Cleavage at the ester linkage |

| 87 | [C5H11O]+ | Fragment from the octanoate chain |

| 71 | [C5H11]+ | Alkyl fragment from the octanoate chain |

| 43 | [C3H7]+ | Isopropyl cation |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm) of the theoretical mass. algimed.com This precision allows for the unambiguous determination of a compound's elemental formula. uci.edumeasurlabs.com While standard MS can identify a compound based on its integer mass and fragmentation pattern, HRMS can distinguish between different compounds that have the same nominal mass but different elemental compositions (isobars). algimed.comyoutube.com

For the discovery and confirmation of novel or unexpected compounds like isopropyl 5-methyloctanoate in a sample, HRMS is indispensable. By measuring the exact mass of the molecular ion, a unique elemental formula can be calculated, which significantly constrains the number of possible chemical structures. algimed.comuci.edu This capability is crucial in metabolomics and natural product research for identifying unknown metabolites without authentic standards. nih.govnih.gov

Table 2: Example of Accurate Mass Data from HRMS Analysis

| Theoretical Formula | Theoretical Exact Mass (m/z) | Measured Accurate Mass (m/z) | Mass Error (ppm) |

| C11H22O2 | 186.16198 | 186.16231 | 1.77 |

| C10H18O3 | 186.12560 | 186.12599 | 2.10 |

| C12H26O | 186.19837 | 186.19875 | 2.04 |

Data Analysis and Chemometrics for Volatile Profiling and Metabolomics

Analyzing the vast amount of data generated by techniques like GC-MS from multiple samples requires powerful statistical tools. Chemometrics applies multivariate statistics to chemical data to extract meaningful information, identify patterns, and build predictive models.

When analyzing the volatile profiles of multiple samples, multivariate statistical methods are employed to discern patterns and differences that are not apparent from simple comparisons. mdpi.comsemanticscholar.org

Hierarchical Cluster Analysis (HCA) is another unsupervised method that groups samples based on their similarity. The output is typically a dendrogram, which visually represents the sample clusters and their relationships.

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised technique used when samples belong to predefined classes (e.g., different botanical origins, processing methods). mdpi.com PLS-DA builds a model that maximizes the separation between these classes, helping to identify the specific variables (volatile compounds) that are most responsible for the differentiation. mdpi.com

Odor Activity Value (OAV) is calculated by dividing the concentration of a compound by its odor detection threshold. mdpi.com A compound with an OAV greater than 1 is considered to be a direct contributor to the sample's aroma. nih.govresearchgate.net This value helps to distinguish between compounds that are present in high concentrations but have little sensory impact and those that are potent aroma contributors even at low concentrations.

Variable Importance in Projection (VIP) is a score derived from PLS-DA models. It estimates the importance of each variable (compound) in the projection used to build the model. A VIP score greater than 1 is generally considered a threshold for identifying variables that are significant in discriminating between the sample groups. mdpi.com Combining VIP scores with OAVs provides a powerful tool for pinpointing the key volatile compounds that are both statistically significant and sensorially relevant.

Table 3: Integrated Analysis of Volatile Esters in Different Samples (Illustrative Data)

| Compound | Sample A Conc. (µg/L) | Sample B Conc. (µg/L) | Odor Threshold (µg/L) | OAV (Sample A) | OAV (Sample B) | VIP Score |

| Ethyl Butyrate | 150 | 50 | 1 | 150 | 50 | 1.85 |

| Isopropyl 5-Methyloctanoate | 25 | 80 | 5 | 5 | 16 | 1.62 |

| Hexyl Acetate | 300 | 320 | 50 | 6 | 6.4 | 0.78 |

| Methyl Salicylate | 10 | 45 | 2 | 5 | 22.5 | 1.44 |

Computational Chemistry and Molecular Modeling of Isopropyl 5 Methyloctanoate

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Isopropyl 5-methyloctanoate, which has multiple rotatable bonds in its octanoate (B1194180) chain and isopropyl group, a multitude of conformations exist, each with a specific potential energy.

Conformational Analysis: The goal is to identify the most stable, low-energy conformations, as these are the most likely to be populated at a given temperature and influence the molecule's physical and biological properties. utdallas.edu Studies on similar esters, such as methyl octanoate, have shown that the extended-chain, all-trans conformation (Cs conformer) is often one of the most stable. illinois.edu However, the presence of the methyl branch at the 5-position and the bulky isopropyl group in Isopropyl 5-methyloctanoate would lead to more complex potential energy surfaces. Quantum chemical calculations, typically using Density Functional Theory (DFT), would be employed to systematically rotate key bonds and calculate the energy of each resulting conformer to locate the global and local energy minima. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule, all-atom MD simulations are utilized. rsc.org These simulations model the movements of every atom in the molecule over time by solving Newton's equations of motion. rsc.org An MD simulation would reveal how Isopropyl 5-methyloctanoate folds and flexes in different environments (e.g., in a vacuum, in a solvent), the timescales of transitions between different conformations, and the stability of specific conformers. This provides a more realistic picture of the molecule's behavior than a static conformational analysis. mdpi.com

Table 1: Hypothetical Low-Energy Conformers of Isopropyl 5-Methyloctanoate This table illustrates the type of data generated from a conformational analysis, showing relative energies of plausible stable conformers.

| Conformer ID | Description | Relative Energy (kJ/mol) | Key Dihedral Angles (C4-C5-C6-C7) |

| Conf-1 | Extended Chain, Trans | 0.00 | ~180° |

| Conf-2 | Gauche Fold near Methyl Branch | +4.5 | ~60° |

| Conf-3 | Fold near Ester Group | +6.2 | ~180° |

| Conf-4 | Compact, Folded Structure | +9.8 | ~-65° |

Quantum Chemical Calculations of Electronic and Spectroscopic Properties

Quantum chemical calculations are fundamental for determining a molecule's electronic structure and predicting its spectroscopic properties. u-tokyo.ac.jp These calculations solve approximations of the Schrödinger equation for the molecule.

Electronic Properties: Methods like DFT with functionals such as B3LYP are commonly used to calculate key electronic descriptors. science.govnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. Other calculated properties include the molecular electrostatic potential (MEP) map, which shows the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Spectroscopic Properties: Quantum chemistry is highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors, which are then converted into predicted ¹H and ¹³C NMR chemical shifts. science.gov

Vibrational Spectroscopy: Calculations can determine the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These frequencies arise from the stretching and bending of bonds. For Isopropyl 5-methyloctanoate, characteristic peaks for the C=O ester stretch (~1735 cm⁻¹) and C-O stretches would be predicted. researchgate.net

Table 2: Predicted Spectroscopic and Electronic Properties for Isopropyl 5-Methyloctanoate This table represents typical output from quantum chemical calculations for a molecule of this type.

| Property | Predicted Value | Method/Basis Set |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | +0.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 1.9 Debye | DFT/B3LYP/6-31G(d) |

| ¹³C NMR (C=O) | ~172 ppm | GIAO-DFT |

| ¹H NMR (CH-isopropyl) | ~4.9 ppm | GIAO-DFT |

| IR Freq. (C=O Stretch) | ~1740 cm⁻¹ | DFT/B3LYP/6-31G(d) |

Molecular Docking Studies with Biological Receptors

Many branched-chain esters function as flavor compounds, insect pheromones, or other semiochemicals. nih.gov Their biological activity is initiated by binding to specific protein receptors, such as olfactory receptors (ORs) in the nose or pheromone-binding proteins (PBPs) in insects. nih.govacs.org Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., Isopropyl 5-methyloctanoate) when bound to another (the receptor). nih.govwikipedia.org

The process involves:

Receptor Preparation: Obtaining a 3D structure of the target receptor (e.g., a homology model of a human OR or an insect PBP). mq.edu.aunewcastle.edu.au

Ligand Preparation: Generating a low-energy 3D conformation of Isopropyl 5-methyloctanoate.

Docking Simulation: Using a docking algorithm to systematically place the ligand into the receptor's binding site in numerous possible orientations and conformations, scoring each pose based on a scoring function. researching.cn

The results predict the most stable binding mode and provide a binding energy score, which estimates the binding affinity. nih.gov A lower binding energy suggests a stronger interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.commdpi.com For an ester like Isopropyl 5-methyloctanoate, one would expect hydrophobic interactions involving the alkyl chain and potential hydrogen bonding with the ester's carbonyl oxygen.

Prediction of Bioactivity and Interaction Mechanisms

By integrating the results from conformational analysis, electronic property calculations, and molecular docking, a comprehensive prediction of the molecule's bioactivity can be formulated.

Bioactivity Prediction: The structure of Isopropyl 5-methyloctanoate, a volatile ester, is characteristic of compounds found in fruit aromas and insect pheromones. nih.govnih.gov Its bioactivity is likely related to olfaction. Computational models, including Quantitative Structure-Activity Relationship (QSAR) models and modern chemical language models, can predict bioactivity based on molecular structure. mdpi.comchemrxiv.org These models correlate structural features (descriptors) with known activities of similar molecules to predict whether a new compound will be active. For instance, the chain length, branching pattern, and ester functionality are all descriptors that would be used to predict its potential as a specific odorant or pheromone component.

Interaction Mechanisms: The docking studies provide a mechanistic hypothesis for how the molecule interacts with a receptor at the atomic level. For example, docking into an olfactory receptor might show that the branched alkyl chain fits into a specific hydrophobic pocket, while the ester group forms a crucial hydrogen bond with an amino acid residue like serine or tyrosine. mdpi.com This precise interaction would trigger a conformational change in the receptor, initiating the signaling cascade that ultimately leads to the perception of smell or a behavioral response in an insect. The combination of its specific shape and electronic properties (its ability to form certain non-covalent bonds) dictates which receptors it can activate and thus determines its biological function. wikipedia.orgmdpi.com

Degradation and Environmental Fate Studies of Isopropyl 5 Methyloctanoate

Biochemical Degradation Pathways (e.g., Hydrolysis by Esterases, Beta-oxidation)

The biochemical breakdown of Isopropyl 5-Methyloctanoate is expected to be initiated by enzymatic hydrolysis, followed by the catabolism of its constituent parts through established metabolic pathways.

The primary step in the biochemical degradation of Isopropyl 5-Methyloctanoate is the cleavage of the ester bond. This reaction is catalyzed by a broad class of enzymes known as esterases, which are ubiquitous in various organisms, including microorganisms. The hydrolysis of the ester linkage yields 5-methyloctanoic acid and isopropanol (B130326).

Table 1: Products of Enzymatic Hydrolysis of Isopropyl 5-Methyloctanoate

| Reactant | Enzyme Class | Product 1 | Product 2 |

|---|

Following hydrolysis, the resulting 5-methyloctanoic acid is anticipated to be metabolized through the beta-oxidation pathway. This is a major catabolic process for fatty acids in many organisms. aocs.orgjackwestin.commicrobenotes.com The presence of a methyl group on the fifth carbon introduces a branch in the fatty acid chain. The degradation of such branched-chain fatty acids can proceed via beta-oxidation, although the methyl group may necessitate the action of specific enzymes to handle the branching point. nih.gov

The beta-oxidation of 5-methyloctanoic acid would proceed in cycles, with each cycle shortening the carbon chain by two carbons and producing acetyl-CoA. wikipedia.org The methyl branch at the C5 position would be encountered after the first cycle of beta-oxidation. The metabolism of the resulting 3-methylhexanoyl-CoA would then continue. Ultimately, the complete oxidation of the fatty acid chain would yield acetyl-CoA and, due to the odd-numbered position of the methyl group, likely propionyl-CoA as well. These molecules can then enter the citric acid cycle for further energy production. wikipedia.org

The other product of hydrolysis, isopropanol, is a readily biodegradable alcohol. santos.comresearchgate.net Microorganisms possess alcohol dehydrogenases that can oxidize isopropanol to acetone (B3395972). Acetone can then be further metabolized and enter central metabolic pathways. Studies on the biodegradation of isopropanol have shown that it can be readily utilized as a carbon source by mixed microbial cultures. nih.gov

Environmental Transformation and Persistence Mechanisms (e.g., Hydrolysis, Biodegradation)

The persistence of Isopropyl 5-Methyloctanoate in the environment is dictated by a combination of abiotic and biotic degradation processes.

Hydrolysis: Abiotic hydrolysis of the ester bond is a potential degradation pathway in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature. nih.gov Generally, ester hydrolysis can be catalyzed by both acids and bases. Under neutral environmental conditions (pH 7), the hydrolysis of many esters is slow. However, under more alkaline or acidic conditions, the rate of hydrolysis can increase. For branched esters, steric hindrance around the carbonyl group can influence the rate of hydrolysis. While specific hydrolysis rate constants for Isopropyl 5-Methyloctanoate are not available, data for other branched esters can provide an estimation of its persistence against abiotic hydrolysis. nih.govepa.govscispace.com

Biodegradation: Biodegradation is expected to be the primary mechanism for the removal of Isopropyl 5-Methyloctanoate from the environment. The structural features of the molecule, such as chain length and branching, play a role in its biodegradability. Esters with shorter to medium chain lengths are generally more readily biodegradable.

The branching in the fatty acid portion of Isopropyl 5-Methyloctanoate could potentially influence the rate of biodegradation. While linear alkanes and fatty acids are typically degraded more rapidly, branched structures can also be metabolized by various microorganisms. However, branching can sometimes lead to slower degradation rates compared to their linear counterparts. researchgate.net Studies on the anaerobic biodegradation of esters in marine sediments have indicated that branching in the alcohol or acid moiety can affect the persistence of the compound. researchgate.net

In aquatic environments, biodegradation by microbial communities in the water column and sediment is also a key removal mechanism. nih.govnih.gov The relatively high water solubility of isopropanol facilitates its dispersal and availability for microbial degradation in aquatic systems. santos.com The 5-methyloctanoic acid, being a fatty acid, would also be a substrate for aquatic microorganisms.

Table 2: Factors Influencing the Environmental Degradation of Isopropyl 5-Methyloctanoate

| Degradation Process | Influencing Factors | Expected Outcome |

|---|---|---|

| Abiotic Hydrolysis | pH, Temperature | Slower degradation at neutral pH; faster at acidic or alkaline pH. |

| Biodegradation (Aerobic) | Microbial population, Temperature, Nutrients, Oxygen | Primary degradation pathway in soil and water. Branching may slightly reduce the rate compared to linear esters. |

| Biodegradation (Anaerobic) | Redox potential, Microbial consortia | Slower degradation compared to aerobic conditions. Branching may increase persistence. |

Future Research Directions and Translational Opportunities

Discovery of Novel Biological Roles and Ecological Interactions

The ecological roles of esters are vast, functioning as everything from floral scents to insect pheromones. alfa-chemistry.comwikipedia.org The branched structure of 5-Methyl-2-propyloctanoate is particularly suggestive of a role in insect communication, as methyl-branching is a common feature in insect cuticular hydrocarbons and pheromones, contributing to species specificity. nih.govresearchgate.net

Future research should focus on screening this compound for bioactivity across a range of insect species. Initial investigations could involve electrophysiological techniques, such as electroantennography (EAG), to determine if the compound elicits a response from insect antennae.

Hypothetical Research Directions:

Pheromone Identification: Investigating whether this compound acts as a sex, aggregation, or alarm pheromone in agricultural or medically important insect pests. wikipedia.orgmdpi.com For example, many moth sex pheromones are fatty acid-derived esters. nih.govnih.gov

Allelochemical Functions: Exploring its role as an allelochemical—a chemical signal that mediates interspecific interactions. suterra.com This could include acting as a kairomone (beneficial to the receiver, e.g., attracting predators to a pest) or an allomone (beneficial to the emitter, e.g., repelling herbivores).

Microbial Volatile Organic Compound (VOC): Determining if it is produced by microorganisms and investigating its function in microbial communication or plant-microbe interactions.

A hypothetical study could compare the EAG responses of a pest species, like the spotted wing drosophila (Drosophila suzukii), to this compound and a known attractant.

Table 1: Hypothetical Electroantennography (EAG) Response Data

| Compound Tested | Mean EAG Response (mV) | Standard Deviation |

| Control (Hexane) | 0.1 | ± 0.05 |

| Methyl Benzoate (Known Attractant) | 1.2 | ± 0.20 |

| This compound | 0.8 | ± 0.15 |

Development of Advanced and Sustainable Synthetic Strategies

The future synthesis of this compound for research and potential commercial applications must align with the principles of green chemistry. Traditional esterification methods often rely on harsh acid catalysts and high temperatures, leading to energy inefficiency and waste. mdpi.com

Modern, sustainable approaches offer significant advantages. nih.gov These include:

Biocatalysis: Utilizing enzymes, such as lipases, for ester synthesis. nih.govresearchgate.net Enzymatic reactions occur under mild conditions, are highly selective (regio- and enantioselective), and reduce byproduct formation. researchgate.netmdpi.com The synthesis of a chiral molecule like this compound would particularly benefit from the high enantioselectivity of enzymes. nih.gov

Heterogeneous Catalysis: Employing solid acid catalysts, such as ion-exchange resins or zeolites. mdpi.com These catalysts are easily separated from the reaction mixture, reusable, non-corrosive, and environmentally friendly. mdpi.com

Novel Methodologies: Exploring techniques like visible-light-induced Wolff rearrangement or catalysis with deep eutectic solvents, which can offer high yields and efficiency under mild conditions. acs.orgsemanticscholar.org

Future research would involve optimizing these green methods for the specific synthesis of this compound, focusing on maximizing yield, purity, and cost-effectiveness.

Table 2: Comparison of Potential Synthetic Strategies

| Synthetic Method | Key Advantages | Potential Challenges |

| Enzymatic Esterification | High selectivity, mild conditions, "natural" product label. researchgate.net | Enzyme cost and stability. |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, non-corrosive. mdpi.com | Lower activity compared to homogeneous catalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | High initial equipment cost. |

| Gold-Catalyzed Synthesis | High efficiency for complex chiral esters. acs.org | Catalyst cost and sensitivity. |

Applications in Sustainable Pest Management

Should this compound be identified as a semiochemical, it could become a valuable tool in integrated pest management (IPM) programs. suterra.com Semiochemical-based strategies are highly specific, non-toxic, and environmentally benign compared to broad-spectrum insecticides. alfa-chemistry.com

Potential applications include:

Monitoring and Trapping: Using the compound as a lure in traps to monitor pest populations, allowing for precise timing of control measures.

Mating Disruption: Dispersing high concentrations of the compound in an agricultural field to confuse males and prevent them from locating females for mating, thereby reducing the next generation's population. alfa-chemistry.com

Attract-and-Kill: Combining the attractant with a small amount of insecticide or a pathogen, luring pests to a targeted source where they are eliminated.

Push-Pull Strategy: Using the compound as an attractant ("pull") in combination with a repellent ("push") to manipulate pest distribution away from valuable crops.

The development of such strategies would require extensive field trials to determine optimal dispenser technology, release rates, and integration with other IPM tactics. Esters of natural compounds are already being explored and used as botanical pesticides. nih.gov

Integration of Multi-Omics Technologies for Comprehensive Understanding

To fully understand the biological context of this compound, its discovery and characterization should be integrated with multi-omics approaches. This provides a holistic view of the system in which the compound is active.

Metabolomics: This "omics" field is a powerful tool for identifying novel, regulated compounds in ecological interactions. rsc.org An untargeted metabolomics study comparing insects in different states (e.g., mated vs. unmated, feeding vs. starving) could reveal the presence and regulation of this compound and its precursors. agriscigroup.usmdpi.com This approach is crucial for understanding the complete chemical profile involved in insect communication. nih.gov

Enzymomics/Transcriptomics: If this compound is found to be a biologically produced semiochemical, identifying the biosynthetic pathway is a critical next step. Transcriptomic analysis of relevant insect glands or tissues can identify candidate genes, such as those for fatty acid synthases, desaturases, or alcohol O-acyltransferases (ATFs), which are involved in ester pheromone synthesis. nih.govresearchgate.net Subsequent functional characterization of these enzymes (enzymomics) can confirm their role in producing the specific molecule. nih.govmdpi.com

This integrated approach moves beyond simply identifying an active compound to understanding its synthesis, regulation, and ecological significance. nih.gov

Development of Novel Analytical Platforms for In Situ and Real-Time Detection

The detection of volatile organic compounds (VOCs) like esters is central to studying chemical ecology. nih.gov While gas chromatography-mass spectrometry (GC-MS) is the standard for VOC analysis, it typically involves sample collection and off-site analysis. frontiersin.org

Future research necessitates the development of platforms for real-time, in situ detection of this compound. This would allow researchers to monitor its emission from an organism or in a field environment dynamically.

Emerging technologies suitable for this purpose include:

Electronic Noses (E-noses): Arrays of gas-sensitive sensors that can provide a rapid, non-destructive "fingerprint" of a VOC blend. frontiersin.orgresearchgate.net An E-nose could be trained to specifically detect the signature of this compound.

Portable Mass Spectrometry: Miniaturized mass spectrometers, including those based on proton-transfer reaction mass spectrometry (PTR-MS), enable online, real-time monitoring of VOCs in the air without pre-concentration. lancs.ac.uk

Direct Thermal Desorption (DTD-GC/MS): This technique allows for the rapid analysis of VOCs directly from a small sample (e.g., a piece of plant tissue or a single insect) with minimal sample preparation, increasing analytical efficiency. mdpi.com

These advanced analytical tools would provide unprecedented insight into the temporal and spatial dynamics of chemical communication involving this compound. mdpi.com

Q & A

Q. Table 1: Example Reaction Parameters for Ester Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–60°C | Prevents decomposition |

| Catalyst Concentration | 5–10% (w/w) | Maximizes efficiency |

| Reaction Time | 12–24 hours | Ensures completion |

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies methyl (δ 0.8–1.5 ppm) and propyl/octanoate backbone protons (δ 1.2–2.3 ppm). Splitting patterns confirm branching .

- ¹³C NMR : Resolves carbonyl (δ 170–175 ppm) and quaternary carbons (δ 25–35 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing isomers .

- Infrared (IR) Spectroscopy : Strong C=O stretch (~1740 cm⁻¹) confirms ester functionality .

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection (210 nm) quantify purity ≥95% .